CID 25267262
CID 25267262
E7449, also known as 2X-121, is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of single and double strand DNA breaks and promotes genomic instability eventually leading to apoptosis. PARP 1/2 inhibitor E7449 may enhance the cytotoxicity of DNA-damaging agents and of radiotherapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.
Brand Name:
Vulcanchem
CAS No.:
1140964-99-3
VCID:
VC0548573
InChI:
InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)
SMILES:
C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O
Molecular Formula:
C18H15N5O
Molecular Weight:
317.3 g/mol
CID 25267262
CAS No.: 1140964-99-3
Inhibitors
VCID: VC0548573
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1140964-99-3 |
---|---|
Product Name | CID 25267262 |
Molecular Formula | C18H15N5O |
Molecular Weight | 317.3 g/mol |
IUPAC Name | 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |
Standard InChI | InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) |
Standard InChIKey | JLFSBHQQXIAQEC-UHFFFAOYSA-N |
Isomeric SMILES | C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O |
SMILES | C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O |
Canonical SMILES | C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O |
Appearance | Solid powder |
Description | E7449, also known as 2X-121, is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of single and double strand DNA breaks and promotes genomic instability eventually leading to apoptosis. PARP 1/2 inhibitor E7449 may enhance the cytotoxicity of DNA-damaging agents and of radiotherapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | E7449; E 7449; E-7449; 2X-121; 2X 121; 2X121; |
Reference | 1: Laurance J. Neurologists appeal to health secretary over withdrawal of drug for MS patients. BMJ. 2012 Nov 2;345:e7449. doi: 10.1136/bmj.e7449. PubMed PMID: 23125160. 2: Gilmore S, Hofmann-Wellenhof R, Muir J, Soyer HP. Lacunarity analysis: a promising method for the automated assessment of melanocytic naevi and melanoma. PLoS One. 2009 Oct 13;4(10):e7449. doi: 10.1371/journal.pone.0007449. PubMed PMID: 19823688; PubMed Central PMCID: PMC2758593. |
PubChem Compound | 25267262 |
Last Modified | Nov 14 2021 |
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